molecular formula C8H6N2O B11780251 phthalazin-1(4H)-one

phthalazin-1(4H)-one

Cat. No.: B11780251
M. Wt: 146.15 g/mol
InChI Key: PJGUQHIOVMLABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazin-1(4H)-one (CAS 20055-18-9) is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a privileged molecular scaffold for designing novel bioactive molecules, with documented applications spanning the development of anticancer, antidiabetic, and antihypertensive agents . Its core structure is a key building block in pharmaceutical research, particularly for creating targeted therapies. A primary research application of this compound is in the development of anticancer agents. Derivatives based on this scaffold have shown potent cytotoxicity and function as inhibitors of crucial biological targets. For instance, novel phthalazinone-based compounds have demonstrated promising activity against cancer cell lines (such as HCT-116 colon cancer) by acting as potent inhibitors of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a key protein in angiogenesis, and by inducing apoptosis (programmed cell death) . Other phthalazinone derivatives are known to act as inhibitors of poly (ADP-ribose) polymerase (PARP), an important target in oncology . The compound's utility extends to serving as a key intermediate and reference standard in the synthesis and quality control of established pharmaceuticals, such as the antihistamine Azelastine . The structural versatility of the phthalazinone core allows for diverse chemical modifications, making it an invaluable template for exploring new structure-activity relationships and developing potential drug candidates for a multitude of therapeutic areas . This product is intended for research and laboratory use only.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4H-phthalazin-1-one

InChI

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4H,5H2

InChI Key

PJGUQHIOVMLABO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N=N1

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A representative synthesis begins with refluxing 2-(4-aminobenzoyl)benzoic acid (2.37 g, 10 mmol) and hydrazine hydrate (12 g, 240 mmol) in absolute ethanol (15 mL) for 6 hours. The crude product precipitates upon cooling and is recrystallized from dimethylformamide (DMF)/water, yielding 4-(4-aminophenyl)phthalazin-1(2H)-one as brown crystals (mp: 250–252°C). IR spectroscopy confirms cyclization via disappearance of carboxylic acid O–H stretches (≈3000 cm⁻¹) and emergence of cyclic amide C=O vibrations (1664 cm⁻¹).

Solvent and Stoichiometry Optimization

Yields improve significantly with excess hydrazine (4–5 equivalents), though this risks hydrazine entrainment in the product. Polar aprotic solvents like DMF enhance solubility of intermediates, facilitating homogeneous reaction conditions. For instance, substituting ethanol with DMF in the synthesis of 4-(4-isopropylphenyl)phthalazin-1(2H)-one increases yield from 66% to 80%.

One-Pot Synthesis via Acylimidazole Intermediates

A streamlined one-pot method eliminates discrete activation steps by generating reactive acylimidazole intermediates in situ. This approach minimizes hydrazine residuals and improves process safety.

Mechanism and Workflow

  • Pre-activation : 2-Acylbenzoic acid reacts with CDI in tetrahydrofuran (THF) to form an acylimidazole intermediate.

  • Cyclization : Hydrazine hydrate (1.1 equivalents) is added, triggering nucleophilic substitution and ring closure.

For example, treating 2-(4-fluorobenzoyl)benzoic acid with CDI (1.2 equivalents) in THF at 25°C for 2 hours, followed by hydrazine addition, affords 4-(4-fluorophenyl)phthalazin-1(2H)-one in 85% yield.

Crystallization and Hydrazine Control

Post-reaction crystallization in DMF/water (70:30 v/v) reduces hydrazine entrainment to <110 ppm. Solubility studies reveal that this compound solubility drops from 25 mg/mL in pure DMF to 1.5 mg/mL in 70% DMF/water, enabling efficient recovery.

Alternative Functionalization Routes

Alkylation of Phthalazinone Intermediates

N-Alkylation introduces substituents at the phthalazinone nitrogen. For instance, 4-benzyl-2-(3-morpholino-3-oxopropyl)phthalazin-1(2H)-one is synthesized via alkylation of the parent phthalazinone with ethyl bromoacetate under anhydrous K₂CO₃ in acetone. Regioselectivity favors N- over O-alkylation due to higher nucleophilicity of the nitrogen lone pair.

Thiosemicarbazide Derivatives

Reaction of o-aroylbenzoic acids with thiosemicarbazide in pyridine yields thioamide-functionalized phthalazinones. For example, 1-[4-(4-isopropylphenyl)-1-oxophthalazin-2(1H)-yl]thiourea forms via 8-hour reflux in pyridine, confirmed by IR absorption at 1284 cm⁻¹ (C=S) and 1619 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantage
Hydrazine Cyclization50–80%6–24 hSimplicity, broad substrate scope
One-Pot CDI Activation80–85%4–6 hLow hydrazine residuals, scalability
Alkylation40–62%12–30 hFunctional group diversification

Chemical Reactions Analysis

Alkylation and Acylation Reactions

Phthalazin-1(4H)-one undergoes nucleophilic substitution at the exocyclic nitrogen atom.

N-Alkylation

  • Reaction with ethyl bromoacetate in dry acetone and anhydrous K₂CO₃ yields N-alkylated derivatives (e.g., 12 in Scheme 2 of ).

    • Conditions : Reflux for 6–8 hours.

    • Key Data :

      • IR: Disappearance of NH stretch (3155 cm⁻¹) and appearance of ester carbonyl (1740 cm⁻¹) .

      • Yield: ~75% .

  • Benzylation with benzyl amine in ethanol produces 2-benzyl-4-(4-isopropylphenyl)phthalazin-1(2H)-one .

N-Acylation

  • Reaction with benzoyl chloride forms 2-benzoyl-4-(4-isopropylphenyl)phthalazin-1(2H)-one .

    • Conditions : Reflux on a steam bath.

    • Outcome : Selective acylation at the NH group confirmed by IR (amide carbonyl at 1664 cm⁻¹) .

Condensation with Nitrogen Nucleophiles

The compound reacts with hydrazine derivatives to form fused heterocycles.

Hydrazine Reactions

  • Hydrazine hydrate in ethanol produces 4-(4-isopropylphenyl)phthalazin-1(2H)-one via cyclocondensation .

    • Mechanism : Nucleophilic attack by hydrazine on carbonyl carbons, followed by dehydration .

  • Reaction with thiosemicarbazide in pyridine yields thiourea-linked phthalazinones (e.g., 8 ) :

    • IR : NH₂ (3367 cm⁻¹) and C=S (1423 cm⁻¹) stretches .

Cyclization Reactions

This compound participates in cyclization to form fused heterocyclic systems.

Oxadiazole Formation

  • Treatment with triethylorthoformate converts hydrazide derivatives into 1,3,4-oxadiazole rings (e.g., 18 ) :

    • Conditions : Reflux for 15 hours.

    • Key Data :

      • IR: Absence of NH stretches .

      • ¹H NMR: Methylene bridge singlet at δ 4.88 .

      • Yield: 70–80% .

Multicomponent Reactions

This compound serves as a precursor in one-pot syntheses.

Thiadiazinyl-Phthalazine-1,4-diones

  • A three-component reaction with phenacyl bromides and thiocarbohydrazide yields aryl thiadiazinyl-phthalazine-1,4-diones (24 ) :

    • Conditions : Reflux in ethanol.

    • Yield : >85% .

Tautomerism and Structural Interconversion

Phthalazin-1,4-dione derivatives exhibit tautomerism with N-aminophthalimides:

Reaction ConditionProductYield
Hydrazine at 0°CN-Aminophthalimide (2a )81–94%
Hydrazine under refluxPhthalazin-1,4-dione (3a )72–88%

Key Insight : Thermodynamic control favors 6-endo cyclization (phthalazin-1,4-dione), while kinetic control favors 5-exo cyclization (N-aminophthalimide) .

Glycosylation Reactions

This compound hydrazides react with sugar lactones to form acyclo-C-nucleosides:

  • Example: Reaction with d-glucono-1,5-lactone yields 23a :

    • ¹H NMR : Sugar hydroxyl protons at δ 3.4–4.1 .

    • Application : Antimicrobial agents .

Comparative Reactivity Data

Reaction TypeReagentProduct ClassYield Range
N-AlkylationEthyl bromoacetateAlkyl-phthalazinones70–80%
CyclizationTriethylorthoformateOxadiazoles70–85%
Multicomponent SynthesisPhenacyl bromidesThiadiazinyl-diones>85%
TautomerizationHydrazine (kinetic)N-Aminophthalimides81–94%

Mechanistic Insights

  • PARP Inhibition : Derivatives interact with poly (ADP-ribose) polymerase via hydrogen bonding to the phthalazinone carbonyl.

  • Anticancer Activity : Substituted derivatives induce apoptosis by disrupting DNA repair pathways .

Scientific Research Applications

Therapeutic Applications

Phthalazin-1(4H)-one derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery. Key therapeutic applications include:

  • Anticancer Activity : this compound derivatives have been shown to possess potent anticancer properties. For instance, novel phthalazinone-dithiocarbamate hybrids have demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values below 10 µM . The mechanism often involves inhibition of key pathways such as VEGFR-2, which is crucial in tumor angiogenesis .
  • Antidiabetic Effects : Certain phthalazinones have been identified as potential agents for managing diabetes by inhibiting aldose reductase, thereby preventing complications like retinopathy and neuropathy .
  • Anti-inflammatory Properties : Studies have shown that this compound derivatives can effectively reduce inflammation. For example, specific compounds exhibited anti-inflammatory effects comparable to standard medications in preclinical models .
  • Antimicrobial Activity : Phthalazine derivatives have been evaluated for their antimicrobial properties against various pathogens. Some compounds demonstrated promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Synthesis of Derivatives

The synthesis of this compound derivatives is a critical area of research. Various synthetic routes have been developed to produce compounds with enhanced biological activities:

  • Condensation Reactions : A common method involves the condensation of phthalazine derivatives with different nucleophiles to yield a variety of substituted products. For instance, 4-benzylphthalazin-1-one can be modified to create numerous derivatives that exhibit distinct pharmacological profiles .
  • Molecular Hybridization : This innovative approach combines pharmacophores from different bioactive molecules to create new hybrid compounds. Such strategies have led to the development of phthalazinone derivatives that show improved efficacy and reduced side effects against multifactorial diseases like cancer .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives in various therapeutic contexts:

StudyCompoundFindings
4-Benzyl-2-hydroxymethyl-phthalazin-1-oneShowed significant antimicrobial activity against several bacterial strains.
Phthalazinone-dithiocarbamate hybridsExhibited IC50 values < 10 µM against cancer cell lines; promising for anticancer therapy.
4-(4-Chlorophenyl)phthalazin-1(2H)-oneDemonstrated high VEGFR-2 inhibitory activity; potential application in cancer treatment.
Novel phthalazine derivativesDisplayed anti-inflammatory effects comparable to existing anti-inflammatory drugs in preclinical models.

Mechanism of Action

The mechanism of action of phthalazin-1(4H)-one and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Phthalazinone-Oxadiazole Hybrids

Phthalazin-1(2H)-one derivatives incorporating 1,3,4-oxadiazole moieties demonstrate enhanced antimicrobial and anticancer activities. For example:

  • 4-(1,3,4-Oxadiazol-2-yl)phthalazin-1(2H)-ones synthesized via green chemistry methods showed potent anti-proliferative activity against breast cancer cells (IC₅₀: 8–12 µM) .
  • Hybrids with methylsulfanyl-oxadiazole exhibited broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus and Candida albicans at 25–50 µg/mL .

Table 1: Antimicrobial Activity of Selected Oxadiazole-Phthalazinones

Compound MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans Reference
7a 25 50
7d 12.5 25

Phthalazinone-Isoxazoline Hybrids

Isoxazoline-phthalazinone hybrids are notable for targeting BRD4, a key protein in cancer epigenetics:

  • 4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives inhibited BRD4 with IC₅₀ values < 100 nM, outperforming earlier PARP inhibitors like olaparib in BRCA-deficient cancers .
  • These hybrids also demonstrated synergistic effects by combining isoxazoline’s anti-inflammatory properties with phthalazinone’s kinase inhibition .

Triazine and Imidazole Derivatives

  • 4,5-Dihydro-1H-imidazole-phthalazin-1(2H)-imine hybrids displayed moderate antioxidant activity (EC₅₀: 18–22 µM) and selective anticancer effects against MCF-7 cells .
  • In contrast, triazine-phthalazinone derivatives showed weaker herbicidal activity compared to oxadiazole-based analogs .

AHAS-Inhibiting Phthalazinones

Phthalazinones functionalized with pyrimidine ethers act as acetohydroxyacid synthase (AHAS) inhibitors, a target for herbicides:

  • 2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-ones inhibited Arabidopsis thaliana AHAS with Ki values comparable to commercial herbicides (Ki: 0.2–1.8 µM vs. KIH-6127: 0.5 µM) .
  • These compounds caused post-emergence herbicidal activity at 150 g/ha, outperforming triazine derivatives in weed control .

Table 2: Enzymatic Inhibition of AHAS by Phthalazinones

Compound Ki (µM) Target Weeds Reference
7c 0.3 Echinochloa crusgalli
7k 0.9 Amaranthus retroflexus

PARP Inhibitors

Novel phthalazinone derivatives address resistance in PARP inhibitor therapies:

  • YCH1899 , a phthalazin-1(2H)-one derivative, overcame resistance in BRCA1-mutated cancers with IC₅₀ values 10-fold lower than olaparib in resistant cell lines .

Biological Activity

Phthalazin-1(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, a member of the phthalazine family, exhibits a unique diaza heterobicyclic structure. Its basic structure can be modified to enhance biological activity, leading to various derivatives with improved pharmacological profiles.

Biological Activities

This compound and its derivatives have been studied for a range of biological activities:

  • Anticancer Activity : Several studies indicate that this compound derivatives exhibit potent anticancer properties. For example, compounds derived from phthalazin-1(2H)-one were evaluated against the NCI 60 cell lines, showing significant growth inhibition in multiple cancer types, including leukemia and breast cancer. Notably, some derivatives achieved over 90% inhibition in cell growth assays .
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties in various models. Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Antimicrobial Activity : The antimicrobial efficacy of this compound derivatives has also been documented. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : Many derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, certain compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .
  • Induction of Apoptosis : Studies have indicated that some phthalazin derivatives can trigger apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Cell Lines Tested
6bAnticancer<10Various NCI cell lines
6eAntimicrobialN/AGram-positive and negative
16dAnti-inflammatoryN/ARAW 264.7 macrophages
17aAnticancer>90% inhibitionMelanoma and breast cancer

Case Study: Anticancer Activity Assessment

A recent study evaluated several phthalazine-based compounds against a panel of cancer cell lines. Notably, compound 16d exhibited a mean growth inhibition rate exceeding 116% against various tested lines, indicating its potential as a lead compound for further development .

Future Directions

Research into this compound continues to evolve, with ongoing studies focusing on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the phthalazin core affect biological activity will aid in the design of more effective therapeutic agents.
  • Combination Therapies : Exploring the efficacy of phthalazin derivatives in combination with other anticancer drugs could enhance treatment outcomes.

Q & A

Q. What protocols validate the purity of phthalazinone impurities (e.g., Olaparib Impurity 30) for regulatory compliance?

  • Analytical Workflow : Use HPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. emphasized compliance with ICH guidelines, requiring ≤0.15% impurity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.